![molecular formula C15H16ClNO2 B2402758 N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide CAS No. 2411283-36-6](/img/structure/B2402758.png)
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide, commonly known as CB13, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. CB13 has gained significant interest in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Wirkmechanismus
CB13 binds to the CB1 receptor, which is primarily found in the central nervous system. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release. CB13 has also been shown to have an allosteric modulatory effect on the CB1 receptor, which enhances its binding affinity to endocannabinoids.
Biochemical and Physiological Effects
CB13 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. CB13 has also been shown to reduce anxiety and improve cognitive function in animal models of anxiety and depression. Additionally, CB13 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CB13 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which is involved in a wide range of physiological processes. However, the main limitation of using CB13 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CB13. One potential avenue is the development of CB13-based therapeutics for the treatment of neurological disorders. Another potential area of research is the investigation of the allosteric modulatory effect of CB13 on the CB1 receptor, which could lead to the development of novel drugs that target this receptor. Additionally, further studies are needed to elucidate the full spectrum of CB13's pharmacological effects and its potential for use in clinical settings.
Synthesemethoden
The synthesis of CB13 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-chlorobenzyl alcohol, which is then converted to the corresponding chloride. The chloride is then reacted with 3-hydroxytetrahydrofuran to obtain the desired oxolane ring. The final step involves the addition of but-2-ynoic acid to the oxolane ring, resulting in the formation of CB13.
Wissenschaftliche Forschungsanwendungen
CB13 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. CB13 has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-3-14(18)17-15(8-9-19-11-15)10-12-4-6-13(16)7-5-12/h4-7H,8-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOKAHBHSVPKTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.